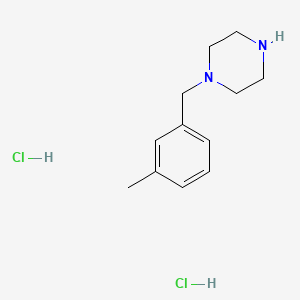

1-(m-Methylbenzyl)piperazine dihydrochloride

Vue d'ensemble

Description

“1-(m-Methylbenzyl)piperazine dihydrochloride” is an antihistamine that shows marked protective activity against nebulized histamine and lethal doses of intravenously injected histamine in guinea pigs . It has a marked effect in blocking the vasodepressor response to histamine, but only a slight blocking action against acetylcholine .

Synthesis Analysis

The synthesis of piperazine derivatives, including “1-(m-Methylbenzyl)piperazine dihydrochloride”, has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

Molecular Structure Analysis

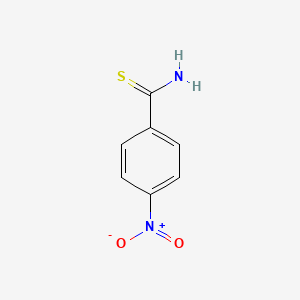

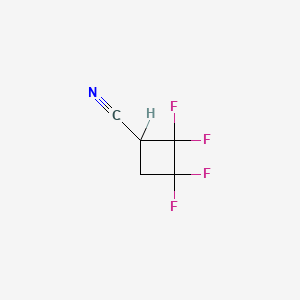

The molecular structure of “1-(m-Methylbenzyl)piperazine dihydrochloride” is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Chemical Reactions Analysis

“1-(m-Methylbenzyl)piperazine dihydrochloride” generally acts as a synthetic intermediate, such as the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine (2HCl monohydrate) which is an antiemetic . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(m-Methylbenzyl)piperazine dihydrochloride” are characterized by its molecular formula C12H20Cl2N2 and molecular weight 263.2066 .

Applications De Recherche Scientifique

- Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals .

- They have great potential in the field of pharmaceutical research and development .

- Piperazine or substituted piperazine moieties appear in more complex structures of both commercially available and potential pharmaceuticals .

- They are present in (potential) antimicrobial agents, antipsychotics or antidepressants, pain moderators/suppressors, drugs for treatment of HIV or neurodegenerative diseases such as Parkinson’s or Alzheimer’s disease, and many anti-cancer agents .

- A novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported .

- These derivatives can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group .

- Reactions, proceeding either at room or higher temperatures in common solvents, involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .

- A general synthetic scheme was successfully applied to afford a wide range of monosubstituted piperazines .

Pharmaceutical Research and Development

Synthesis of Monosubstituted Piperazines

C–H Functionalization of Piperazines

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .

- It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- This provides great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .

- A set of piperazine derivatives have been studied for the possibilities of microwave acceleration of given synthetic reactions to make them even more efficient .

- This research proceeded from a simple batch technique to the construction of a flow microwave reactor prototype and resulted in promising findings .

Drug Discovery

C–H Functionalization

Microwave Acceleration

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNLSMZOLZUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201293 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(m-Methylbenzyl)piperazine dihydrochloride | |

CAS RN |

5321-61-9 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-methylbenzyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)